molecular formula C13H12N6O2S B2528929 2-(6-oxopyridazin-1(6H)-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide CAS No. 2034381-85-4

2-(6-oxopyridazin-1(6H)-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

Cat. No. B2528929
CAS RN: 2034381-85-4
M. Wt: 316.34
InChI Key: RAPVOOZZIQXGMR-UHFFFAOYSA-N
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Description

2-(6-oxopyridazin-1(6H)-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C13H12N6O2S and its molecular weight is 316.34. The purity is usually 95%.
BenchChem offers high-quality 2-(6-oxopyridazin-1(6H)-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-oxopyridazin-1(6H)-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study on the synthesis of a new class of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives outlined a general route for creating novel pyridazinone derivatives, demonstrating a methodology that might be applicable to the synthesis of compounds similar to 2-(6-oxopyridazin-1(6H)-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide (Ibrahim & Behbehani, 2014).

Potential Applications in Drug Discovery

  • Research on dihydropyridazinone cardiotonics discovered a compound with potent positive inotropic activity in dogs, highlighting the potential of pyridazinone derivatives in developing new therapeutic agents (Robertson et al., 1986).
  • An in silico study explored the drug-likeness, in vitro microbial activity, and formation of dihydropyrrolone conjugates, demonstrating good to moderate activity against bacterial strains, indicating the utility of such compounds in antimicrobial research (Pandya et al., 2019).

Antinociceptive Activity

  • Studies on 3(2H)‐Pyridazinone derivatives with antinociceptive activity provided insights into the synthesis of compounds that were more potent than aspirin in modified Koster's Test in mice, suggesting the relevance of this chemical structure in pain management research (Doğruer et al., 2000).

Luminescent Properties

  • A study on thiophene-derivatized pybox and its lanthanide ion complexes revealed luminescent properties in solid and solution states, suggesting potential applications in material science and molecular probes (de Bettencourt-Dias et al., 2007).

properties

IUPAC Name

2-(6-oxopyridazin-1-yl)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O2S/c20-11(9-18-12(21)3-1-5-15-18)14-7-10-8-19(17-16-10)13-4-2-6-22-13/h1-6,8H,7,9H2,(H,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPVOOZZIQXGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CC(=O)NCC2=CN(N=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-oxopyridazin-1(6H)-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

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